molecular formula C23H34N2O4 B6130132 Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Cat. No.: B6130132
M. Wt: 402.5 g/mol
InChI Key: MULNKIQWUMFXEC-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an oxazinan-2-yl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the oxazinan-2-yl group, and the attachment of the phenylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate these interactions and their effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(piperazin-1-yl)propanoyl]piperidine-3-carboxylate
  • Ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate

Uniqueness

Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-2-28-22(27)23(14-11-20-9-4-3-5-10-20)13-8-15-24(19-23)21(26)12-17-25-16-6-7-18-29-25/h3-5,9-10H,2,6-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULNKIQWUMFXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCN2CCCCO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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